Lycoperoside G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

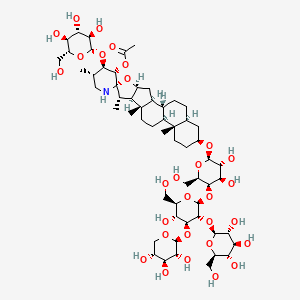

Lycoperoside G, also known as this compound, is a useful research compound. Its molecular formula is C58H95NO29 and its molecular weight is 1270.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dermatological Applications

Lycoperoside G is primarily studied for its effects on skin health. Research indicates that it may enhance skin hydration and possess anti-inflammatory properties.

Clinical Studies

- A study involving oral administration of tomato seed extract containing this compound showed significant improvements in skin elasticity and hydration levels among participants . The standardized dosage was 200 mg, indicating a promising application for cosmetic formulations aimed at improving skin health.

Pharmacological Applications

This compound's pharmacological properties extend beyond dermatology, showcasing potential benefits in systemic health.

Anti-Allergic Properties

Research has indicated that this compound may suppress allergic responses by inhibiting mast cell activation and reducing serum IgE levels in animal models. This suggests its potential as a natural therapeutic agent for allergic conditions .

Antioxidant Activity

This compound exhibits antioxidant properties that may protect cells from oxidative stress. This activity is crucial in preventing chronic diseases related to oxidative damage, such as cardiovascular diseases and certain cancers .

Comparative Analysis of this compound and Other Tomato Saponins

To better understand the unique properties of this compound, it is helpful to compare it with other saponins found in tomatoes.

| Compound | Ceramide Synthesis | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Significant increase | Partial agonist | Present |

| Lycoperoside H | Significant increase | Moderate | Present |

| Tigogenin 3-O-β-solatrioside | Minimal increase | None | Absent |

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A clinical trial assessed the effects of tomato seed extract on skin hydration and elasticity, finding that participants experienced significant improvements after consistent use over eight weeks .

- In vitro studies demonstrated that this compound enhances ceramide production in reconstructed human epidermal models, indicating its potential for topical applications in skincare products aimed at improving skin barrier function .

Properties

Molecular Formula |

C58H95NO29 |

|---|---|

Molecular Weight |

1270.4 g/mol |

IUPAC Name |

[(1R,2S,3'S,4S,4'R,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-20-14-59-58(50(78-22(3)64)46(20)84-53-43(74)39(70)36(67)30(15-60)80-53)21(2)34-29(88-58)13-27-25-7-6-23-12-24(8-10-56(23,4)26(25)9-11-57(27,34)5)79-52-45(76)41(72)47(33(18-63)83-52)85-55-49(87-54-44(75)40(71)37(68)31(16-61)81-54)48(38(69)32(17-62)82-55)86-51-42(73)35(66)28(65)19-77-51/h20-21,23-55,59-63,65-76H,6-19H2,1-5H3/t20-,21-,23-,24-,25+,26-,27-,28+,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52+,53-,54-,55-,56-,57-,58-/m0/s1 |

InChI Key |

AFHWRWXCMNWXMK-DKNFULIYSA-N |

Isomeric SMILES |

C[C@H]1CN[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)[C@H]([C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

Canonical SMILES |

CC1CNC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)C(C1OC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

Synonyms |

lycoperoside G |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.